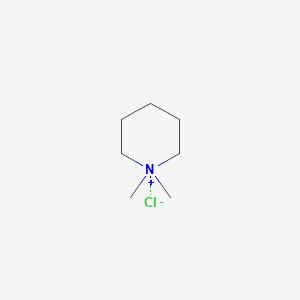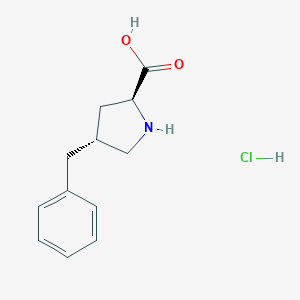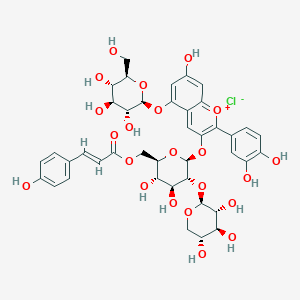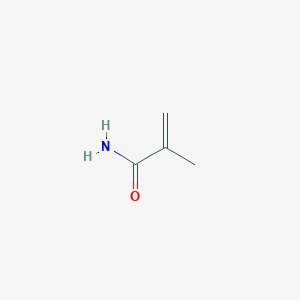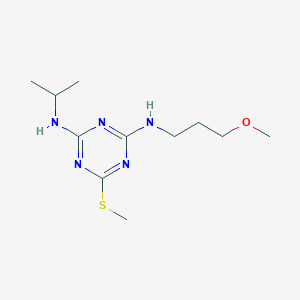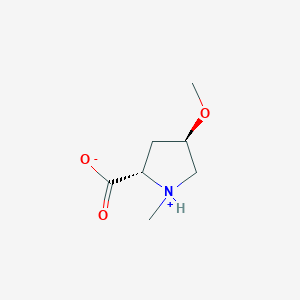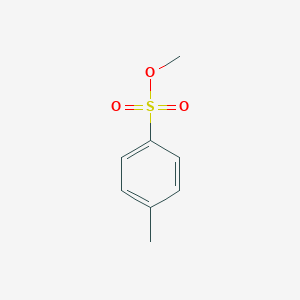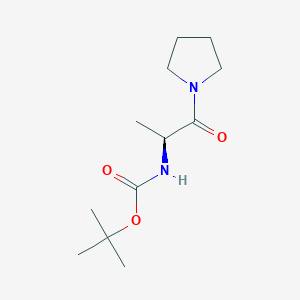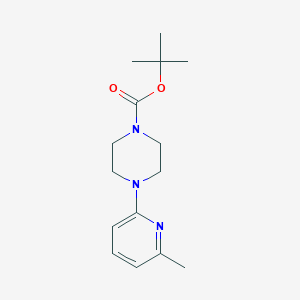
4-(2-Hydroxyethyl)phenylboronic acid
Übersicht
Beschreibung
4-(2-Hydroxyethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO3 and a molecular weight of 165.98 . It is commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Other synthesis methods involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further connected to a 2-hydroxyethyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)phenylboronic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Therapeutics
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Protein Manipulation and Cell Labeling
An area of particular growth is the interaction of boronic acids with proteins, their manipulation, and cell labeling . Boronic acids are also used for electrophoresis of glycated molecules .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Glucose-Sensitive Hydrogels
Phenylboronic acid-based glucose-sensitive hydrogels are of interest for researchers, considering the large number of diabetes patients in the world . These hydrogels can release hypoglycemic drugs (such as insulin) in response to the increase of the glucose level .
Wound Healing and Tumor Targeting
Another noteworthy use of these conjugates has been in wound healing and tumor targeting .
Catalyst in Organic Reactions
4-(2-Hydroxyethyl)phenylboronic acid can be used as a reagent for Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions .
Synthesis of Biologically Active Compounds
This compound is involved in the synthesis of biologically active compounds including imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .
Eigenschaften
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZMDDTQEGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436399 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)phenylboronic acid | |
CAS RN |
137756-89-9 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


